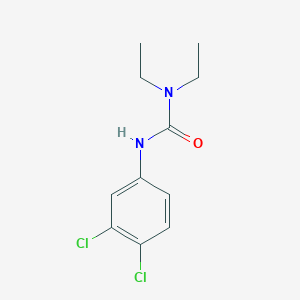

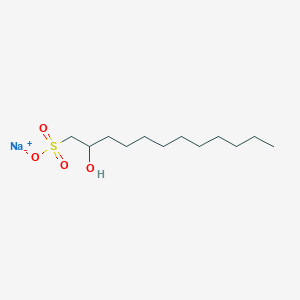

1-(5-Nitrofuran-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

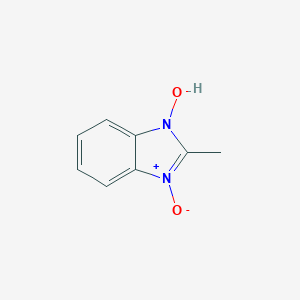

“1-(5-Nitrofuran-2-yl)ethanol” is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen and four carbon atoms . Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used in the synthesis of biologically active substances .

Synthesis Analysis

The synthesis of carbonyl-containing nitrofurans involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives . For example, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies . The charge distribution in the nitrofurans and their nitroso derivatives was concentrated in the Furan-nitro group, which explains the antibacterial properties .

Chemical Reactions Analysis

The main approaches to the preparation of these compounds are the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using computational chemistry. The optimized structures often correspond to a substance found in nature .

Mecanismo De Acción

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Direcciones Futuras

Due to the accelerated emergence of drug-resistant bacterial strains, better techniques are needed to enable intelligent antibiotic design . Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance . Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism . This may aid in the creation of more effective and secure antimicrobial agents .

Propiedades

IUPAC Name |

1-(5-nitrofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGBOXNOCHXRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)